Bienvenue dans la boutique en ligne BenchChem!

3-(4-Benzyloxyphenyl)phenylacetic acid

Aldose reductase inhibition Diabetic complications Structure-activity relationship (SAR)

3-(4-Benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8) is a meta-substituted biphenylacetic acid derivative with a benzyloxy-protected para-hydroxy group. Its extended biphenyl scaffold (C21H18O3, MW 318.37) offers distinct π-π stacking potential versus monophenyl analogs like 4-benzyloxyphenylacetic acid (CAS 6547-53-1). The meta-carboxymethyl substitution creates unique binding conformations for SAR studies. Predicted LogP 4.73 and pKa 4.26 ensure reproducible chromatographic behavior. Ideal for aldose reductase inhibitor development, diarylheptanoid total synthesis, and HPLC calibration. Substitution with lower-LogP monophenyl analogs invalidates downstream results.

Molecular Formula C21H18O3
Molecular Weight 318.372
CAS No. 1355248-18-8
Cat. No. B580335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)phenylacetic acid
CAS1355248-18-8
Synonyms3-(4-Benzyloxyphenyl)phenylacetic acid
Molecular FormulaC21H18O3
Molecular Weight318.372
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
InChIInChI=1S/C21H18O3/c22-21(23)14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)24-15-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)
InChIKeySGUBMDDENSLKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Benzyloxyphenyl)phenylacetic Acid (CAS:1355248-18-8): Procurement-Relevant Characterization and Comparator Framework


3-(4-Benzyloxyphenyl)phenylacetic acid (CAS: 1355248-18-8, MF: C21H18O3, MW: 318.37) is a meta-substituted biphenylacetic acid derivative featuring a benzyloxy-protected para-hydroxy group on the distal phenyl ring . The compound exhibits a predicted pKa of 4.26 ± 0.10 and a predicted LogP of 4.73, indicating moderate acidity and substantial lipophilicity that influence its partitioning behavior and synthetic accessibility . The meta-carboxymethyl substitution pattern, in contrast to the more common para-substituted 4-benzyloxyphenylacetic acid (CAS: 6547-53-1) or ortho-substituted analogs, creates a distinct spatial arrangement of the acidic moiety relative to the biphenyl scaffold. Commercially, the compound is offered by multiple vendors at a minimum purity specification of 95% to ≥97% for research and development use .

Why 3-(4-Benzyloxyphenyl)phenylacetic Acid Cannot Be Directly Substituted by 4-Benzyloxyphenylacetic Acid or Other In-Class Analogs


Substitution of 3-(4-benzyloxyphenyl)phenylacetic acid with in-class compounds such as 4-benzyloxyphenylacetic acid (CAS: 6547-53-1) or 3-benzyloxyphenylacetic acid (CAS: 1860-58-8) is not chemically equivalent and may invalidate downstream results due to three critical differences: (1) **Biphenyl vs. monophenyl scaffold**: the target compound contains an extended biphenyl core (C21H18O3, MW 318.37) versus the monophenylacetic acid core of 4-benzyloxyphenylacetic acid (C15H14O3, MW 242.27) , introducing distinct π-π stacking potential, altered molecular topology, and different metabolic liability; (2) **Substitution position**: the meta-carboxymethyl group on the biphenyl scaffold creates a molecular geometry fundamentally different from the para-substituted analog 4-[3-(benzyloxy)phenyl]phenylacetic acid (CAS: 893640-40-9), affecting target binding conformations ; (3) **Predicted LogP of 4.73** for the target compound versus lower lipophilicity in monophenyl analogs changes aqueous solubility, membrane permeability, and chromatographic retention behavior, rendering assay-to-assay substitution inappropriate .

Quantitative Differentiation Evidence for 3-(4-Benzyloxyphenyl)phenylacetic Acid (CAS:1355248-18-8) Relative to Comparators


Critical Role of the Methylene Spacer in Aldose Reductase Inhibition: Benzyloxyphenylacetic Acids vs. Benzoic Acid Analogs

In a series of substituted benzyloxyphenylacetic acids evaluated as aldose reductase (ALR2) inhibitors, the methylene spacer between the aromatic core and the carboxylic acid function proved essential for biological activity. The most potent derivative in this phenylacetic acid series (compound 5d) achieved an IC50 of 20.9 μM against aldose reductase [1]. In contrast, the corresponding benzoic acid analogs lacking this methylene spacer (n = 0 derivatives) showed significantly attenuated or no meaningful inhibition, directly demonstrating that the phenylacetic acid scaffold is a structural prerequisite for ALR2 engagement in this chemotype [1]. This finding positions 3-(4-benzyloxyphenyl)phenylacetic acid, which contains the requisite methylene spacer and an extended biphenyl scaffold, as a privileged core for developing aldose reductase inhibitors.

Aldose reductase inhibition Diabetic complications Structure-activity relationship (SAR) Phenylacetic acid derivatives

Biphenyl Scaffold Extension Enables Target Engagement in Natural Product Total Synthesis: Myricanol Macrocyclization

A close ester analog of the target compound, methyl 3-(4-benzyloxyphenyl)propanoate, served as a critical starting material in the convergent total synthesis of (±)-myricanol, a cyclic diarylheptanoid natural product with reported tau-lowering activity relevant to Alzheimer's disease [1]. The synthesis proceeded in 9 steps with an overall yield of 4.9% [1]. The key macrocyclization step employed a Suzuki-Miyaura domino reaction that required the biphenyl framework provided by the 3-(4-benzyloxyphenyl) scaffold; monophenyl analogs such as 4-benzyloxyphenylacetic acid would not generate the requisite extended conjugation and biaryl geometry necessary for macrocycle formation [1]. This demonstrates that the biphenyl core is not merely a structural elaboration but a functional requirement for downstream reactivity in complex molecule construction.

Natural product total synthesis Diarylheptanoid Suzuki-Miyaura coupling Neurodegenerative disease

Predicted Lipophilicity (LogP = 4.73) Distinguishes Biphenyl Scaffold from Monophenyl Analogs with Implications for Membrane Permeability and Chromatographic Behavior

The target compound has a predicted ACD/LogP of 4.73 and predicted LogD (pH 5.5) of 3.66, based on standardized physicochemical prediction algorithms . In contrast, the simpler monophenyl analog 4-benzyloxyphenylacetic acid exhibits significantly lower lipophilicity due to its reduced molecular size and absence of the second phenyl ring . This predicted LogP difference directly impacts reversed-phase HPLC retention (longer retention for 1355248-18-8), membrane permeability in cell-based assays, and calculated BCF (bioconcentration factor) of 178.16 at pH 5.5 for the target compound . For researchers requiring consistent physicochemical properties across assay replicates, the higher and well-defined lipophilicity of this compound provides predictable partitioning behavior that monophenyl alternatives cannot replicate.

Lipophilicity LogP prediction ADME properties Chromatography

Meta-Carboxymethyl Substitution Enables Distinct Binding Geometry Relative to Para-Substituted Isomer 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

The target compound (CAS: 1355248-18-8) features a carboxymethyl group positioned at the meta position of the biphenyl scaffold relative to the inter-ring bond, corresponding to IUPAC name 2-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)acetic acid . Its direct positional isomer, 4-[3-(benzyloxy)phenyl]phenylacetic acid (CAS: 893640-40-9), positions the carboxymethyl group at the para position of the distal phenyl ring . This regioisomeric difference produces distinct bond angles and distances from the benzyloxy group to the acidic moiety, which can alter molecular recognition at biological targets and affect crystal packing in solid-state applications. The para-substituted isomer has been noted to exist in centrosymmetric dimeric forms via double hydrogen bonds between carboxyl groups , whereas the meta-substituted geometry of 1355248-18-8 may favor different intermolecular interactions.

Regioisomerism Meta vs. para substitution Molecular topology Biphenylacetic acid

Optimal Research and Procurement Application Scenarios for 3-(4-Benzyloxyphenyl)phenylacetic Acid (CAS:1355248-18-8)


Medicinal Chemistry: Aldose Reductase Inhibitor Development

Use 3-(4-benzyloxyphenyl)phenylacetic acid as a biphenyl-extended scaffold for developing novel aldose reductase inhibitors targeting diabetic complications. The compound contains the essential methylene spacer pharmacophore validated in the phenylacetic acid series (IC50 = 20.9 μM for lead analog 5d), while the benzyloxy protecting group provides a handle for subsequent deprotection and functionalization to introduce halogenated benzyl subunits that enhance potency [1].

Natural Product Total Synthesis: Diarylheptanoid Macrocycles

Employ this compound (or its methyl ester analog) as a building block in convergent total synthesis strategies for diarylheptanoid natural products such as myricanol. The biphenyl scaffold is structurally required for Suzuki-Miyaura domino macrocyclization, and the benzyloxy group can be selectively deprotected to reveal a phenolic hydroxyl for further elaboration. The validated 9-step route achieving 4.9% overall yield provides a benchmark for synthetic planning [2].

Analytical Method Development and Lipophilicity-Standardized Assays

Use 3-(4-benzyloxyphenyl)phenylacetic acid as a reference compound with well-defined predicted physicochemical parameters (LogP = 4.73, LogD pH 5.5 = 3.66, pKa = 4.26 ± 0.10) for calibrating reversed-phase HPLC methods, validating LogP prediction algorithms, or serving as an internal standard in lipophilicity-dependent assays . Its higher and consistent lipophilicity distinguishes it from lower-LogP monophenyl analogs and ensures reproducible chromatographic behavior.

Structure-Activity Relationship (SAR) Studies: Meta-Substituted Biphenylacetic Acid Series

Incorporate this compound as the meta-substituted reference scaffold in comparative SAR studies with its para-substituted isomer (CAS: 893640-40-9) and monophenyl analogs (CAS: 6547-53-1). The distinct spatial arrangement of the carboxymethyl group enables systematic exploration of how substitution geometry affects target binding, physicochemical properties, and in vitro activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Benzyloxyphenyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.